Enisamium - 116533-18-7

Enisamium

Catalog Number: EVT-1536405
CAS Number: 116533-18-7
Molecular Formula: C14H15N2O+
Molecular Weight: 227.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Enisamium belongs to a class of compounds known as RNA polymerase inhibitors. Its mechanism involves disrupting viral RNA synthesis, making it a valuable therapeutic option for managing viral infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of enisamium involves multiple steps, typically starting from isonicotinic acid derivatives. The compound can be produced through a series of chemical reactions that include hydroxylation processes to yield its active metabolite, VR17-04. This metabolite exhibits enhanced antiviral activity compared to enisamium itself .

Technical Details:

  • Quantum Chemical Approach: The conformational characterization of enisamium was performed using density functional theory (DFT) with the B3LYP/6-31G* basis set, utilizing GAUSSIAN 2016 software. This analysis helps in understanding the compound's geometry and potential interactions with viral components .
  • Molecular Dynamics Simulations: These simulations were conducted using NAMD 2.12 and Amber force-field to predict the stability of enisamium's interaction with viral RNA polymerases .
Molecular Structure Analysis

Structure and Data

Enisamium's molecular structure features an isonicotinic acid core, which is essential for its biological activity. The compound can be represented as follows:

C15H16ClN3O\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}

The structure includes key functional groups that facilitate binding to viral RNA polymerases, particularly the catalytic sites of the enzymes involved in RNA synthesis .

Data:

  • Molecular Weight: Approximately 301.76 g/mol
  • Chemical Formula: C₁₅H₁₆ClN₃O
Chemical Reactions Analysis

Reactions and Technical Details

Enisamium undergoes metabolic conversion in the human body to produce VR17-04, which is a more potent inhibitor of viral RNA polymerases. The primary reaction involves hydroxylation facilitated by cytochrome P450 enzymes, enhancing its antiviral efficacy against influenza and SARS-CoV-2 .

Technical Details:

  • Inhibition Mechanism: Enisamium and its metabolite inhibit viral RNA synthesis by binding to the RNA polymerase complex, preventing the replication of viral genomes .
Mechanism of Action

Process and Data

The mechanism of action of enisamium involves competitive inhibition of viral RNA polymerases. By binding to these enzymes, enisamium disrupts their function, leading to reduced viral replication.

Data:

  • Binding Affinity: Molecular docking studies indicate that enisamium binds effectively to the active site of SARS-CoV-2 RNA polymerase nsp12, suggesting a similar mechanism against influenza virus polymerases .
  • Efficacy: In clinical trials, enisamium has shown significant efficacy in reducing recovery time for patients with moderate COVID-19 and influenza infections .
Physical and Chemical Properties Analysis

Physical Properties

Enisamium is typically presented as a white crystalline powder. It exhibits good solubility in water and organic solvents, which facilitates its formulation as an oral medication.

Chemical Properties

  • Stability: Enisamium is stable under standard storage conditions but may degrade under extreme temperatures or pH levels.
  • pH Sensitivity: The compound's solubility can vary with pH changes, which can influence its bioavailability.

Relevant Data:

  • Melting Point: Approximately 150°C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, affecting absorption characteristics .
Applications

Scientific Uses

Enisamium is primarily used in clinical settings for treating influenza and has gained attention for its potential application against COVID-19. Ongoing research continues to explore its broader antiviral properties against other respiratory viruses.

Key Applications:

  • Treatment of influenza virus infections.
  • Investigational use against SARS-CoV-2 in clinical trials.
  • Potential development as a broad-spectrum antiviral agent targeting various RNA viruses .
Introduction to Enisamium

Enisamium iodide (chemical name: N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide) is a synthetic small-molecule antiviral agent with established clinical use against respiratory viral infections. As an isonicotinic acid derivative, it represents a unique class of antiviral compounds that target conserved viral replication machinery while modulating host immune responses. First synthesized in Ukraine, enisamium has evolved from initial use as an analgesic/antipyretic to a specialized antiviral drug registered in multiple Eastern European and Asian countries. Its broad-spectrum activity against RNA viruses—including influenza A/B, SARS-CoV-2, and respiratory syncytial virus (RSV)—stems from dual mechanisms: direct inhibition of viral RNA-dependent RNA polymerase (RdRp) and induction of endogenous interferon production. This combination addresses both viral replication and host defense enhancement, positioning enisamium as a versatile therapeutic option in respiratory virology [1] [6] [8].

Chemical Characterization of Enisamium Iodide

Enisamium iodide (CAS 201349-37-3) has the molecular formula C₁₄H₁₅IN₂O and a molar mass of 354.19 g/mol. The compound features a positively charged N-methylpyridinium ring linked via a carboxamide group to a benzyl moiety, with iodide as the counterion. This quaternary ammonium structure confers high water solubility and influences its pharmacokinetic behavior [6] [7]. Key physicochemical properties include:

  • SMILES Notation: [I-].C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
  • InChI Key: ILSOAHPXYZRFBA-UHFFFAOYSA-N
  • LogP: 3.223 (indicating moderate lipophilicity)
  • Hydrogen Bonding: 1 donor, 2 acceptors [6] [8]

The crystalline solid exhibits stability at ambient temperatures but degrades under prolonged light exposure. Metabolic studies identify VR17-04 (4-(benzylcarbamoyl)-1-methyl-3-hydroxypyridin-1-ium) as the primary active metabolite, formed via hepatic cytochrome P450-mediated hydroxylation. This metabolite demonstrates significantly enhanced antiviral activity compared to the parent compound due to improved binding affinity to viral polymerases [3] [5] [8].

Table 1: Physicochemical Properties of Enisamium Iodide

PropertyValue
Molecular FormulaC₁₄H₁₅IN₂O
Molecular Weight354.19 g/mol
CAS Registry Number201349-37-3
AppearanceCrystalline solid
SolubilityHighly water-soluble
LogP3.223
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

Historical Development and Regulatory Approvals

Enisamium iodide was first synthesized in the 1990s by researchers at the Institute of Pharmacology and Toxicology, National Academy of Medical Sciences of Ukraine. Initially registered in 1997 as a non-narcotic analgesic and antipyretic, its application shifted toward antiviral therapy after 2005, when Professor Frolov demonstrated its in vitro activity against influenza viruses [1] [2]. International non-clinical programs (2008–2015) conducted across Germany, the UK, Switzerland, and the US validated its pharmacokinetic and toxicological profiles, paving the way for antiviral registration [1] [3].

Regulatory milestones:

  • 1997: Initial registration in Ukraine for analgesic/antipyretic use.
  • 2011: Approval in Russia for influenza/ARVI treatment (brand name Amizon).
  • 2019: WHO assigns ATC code J05AX17 (Direct-acting systemic antivirals) [1] [6].
  • 2020: Emergency approval in Ukraine for COVID-19 (Amizon Max) following clinical trials [1] [12].

As of 2025, enisamium is approved in 11 countries, including Ukraine, Russia, Belarus, Kazakhstan, Uzbekistan, and Mongolia. It is marketed under trade names Amizon, Amizon Max, and Amizonchik (pediatric syrup) [1] [2] [8].

Table 2: Regulatory Approval Timeline

YearEventRegion/Organization
1997Initial registration as analgesic/antipyreticUkraine
2005First demonstration of antiviral activity (Frolov et al.)Ukraine
2011Approval for influenza/ARVI treatmentRussia
2019WHO ATC code J05AX17 assignmentGlobal (WHO)
2020Emergency approval for COVID-19 (moderate severity)Ukraine

Pharmacological Classification and Therapeutic Indications

Enisamium iodide is pharmacologically classified as a direct-acting antiviral (DAA) with host immunomodulatory activity. Its primary mechanism involves inhibition of viral RNA-dependent RNA polymerase (RdRp), a conserved enzyme in RNA viruses. The metabolite VR17-04 competitively binds to the polymerase basic 1 (PB1) subunit in influenza and the nsp12 subunit in SARS-CoV-2, disrupting RNA elongation [3] [5] [8]. Additionally, enisamium enhances endogenous interferon production, elevating plasma interferon-α/γ levels 3–4 fold within 4–6 hours post-administration, which augments innate antiviral defenses [6] [8].

Approved therapeutic indications:

  • Influenza A/B: Treatment and prophylaxis of acute uncomplicated influenza.
  • Acute Respiratory Viral Infections (ARVI): Caused by RSV, adenovirus, or parainfluenza viruses.
  • COVID-19 (moderate severity): Adjunct therapy in combination with standard care [1] [5] [8].

Table 3: Spectrum of Antiviral Activity

Virus FamilyRepresentative StrainsIn Vitro Activity
OrthomyxoviridaeInfluenza A (H1N1, H3N2, H5N1, H7N9), Influenza BIC₅₀: 46.3 μM (RdRp)
CoronaviridaeSARS-CoV-2, HCoV-NL63IC₅₀: Comparable to remdesivir
ParamyxoviridaeRespiratory syncytial virus (RSV)Confirmed (clinical)
AdenoviridaeHuman adenovirusAntigen reduction

Clinical efficacy is evidenced by a phase 3 trial (n=100) where enisamium-treated influenza patients showed 71.2% antigen clearance by day 3 (vs. 25% in placebo; P<0.0001) and 93.9% recovery by day 14 (vs. 32.5% placebo). Early initiation of therapy correlated with accelerated symptom resolution [1] [5]. For COVID-19, a 2021 Ukrainian trial led to its inclusion as adjunct therapy for moderate cases [1] [6].

Table 4: Approved Therapeutic Indications by Region

IndicationApproval StatusBrand Names
Influenza & ARVI treatmentUkraine, Russia, Belarus, KazakhstanAmizon, Amizonchik
Influenza prophylaxisMongolia, UzbekistanAmizon
COVID-19 (moderate severity)Ukraine (emergency use)Amizon Max

Table 5: Standardized Compound Nomenclature

Designation TypeName
IUPAC NameN-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide
INN (International Nonproprietary Name)Enisamium iodide
SynonymsCarbabenzpiride, FAV00A, 4-(Benzylcarbamoyl)-1-methylpyridinium iodide
CAS Registry Number201349-37-3
Trade NamesAmizon®, Amizon Max®, Amizonchik®

Properties

CAS Number

116533-18-7

Product Name

Enisamium

IUPAC Name

N-benzyl-1-methylpyridin-1-ium-4-carboxamide

Molecular Formula

C14H15N2O+

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C14H14N2O/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/p+1

InChI Key

QOEJDHLJOKRPJG-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.